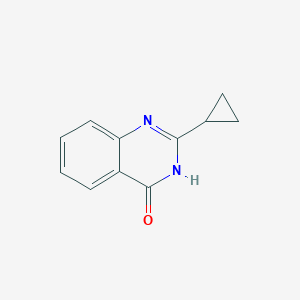

2-cyclopropylquinazolin-4(3H)-one

説明

Historical Development and Pharmacological Prominence of the Quinazoline (B50416) Scaffold

The first quinazoline derivative was synthesized in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen (B1215507) with anthranilic acid. researchgate.netrsc.org However, it was Gabriel who first synthesized the quinazoline nucleus itself in 1903. researchgate.net For many years, these compounds remained primarily of academic interest. This changed with the discovery of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the Chinese plant Dichroa febrifuga. arctomsci.com This discovery spurred a wave of research into the therapeutic potential of quinazoline derivatives.

Over the decades, the quinazoline scaffold has proven to be a "privileged structure" in drug development, meaning it can bind to multiple biological targets with high affinity. nih.govnih.gov This has led to the development of numerous clinically approved drugs containing the quinazoline or quinazolinone moiety, such as the anticancer agents gefitinib (B1684475) and vandetanib, and the antihypertensive drug prazosin (B1663645). nih.govnih.gov The stability of the quinazolinone ring to metabolic processes like oxidation, reduction, and hydrolysis further enhances its appeal as a core component of therapeutic agents. nih.gov

Fundamental Structural Characteristics and Chemico-Biological Classification of Quinazolinone Derivatives

Quinazolinones are heterocyclic compounds featuring a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, with a carbonyl group on the pyrimidine ring. nih.govnih.gov The two primary isomers are 2-quinazolinone and 4-quinazolinone, with the 4-isomer, specifically 4(3H)-quinazolinone, being the more common and pharmacologically significant form. nih.govnih.gov The general structure consists of a bicyclic system where substitutions can be made at various positions, most commonly at positions 2 and 3, to modulate biological activity. nih.govnih.gov

Quinazolinone derivatives can be broadly classified based on the substitution patterns on the ring system. rsc.orgnih.govgrowingscience.com These classifications include:

2-substituted-4(3H)-quinazolinones

3-substituted-4(3H)-quinazolinones

2,3-disubstituted-4(3H)-quinazolinones

The nature and position of these substituents have a profound impact on the molecule's physicochemical properties and its interaction with biological targets. researchgate.netnih.gov For instance, structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 6, and 8 are often critical for various pharmacological activities. nih.gov

Overview of Diverse Biological Activities Associated with the Quinazolinone Core

The quinazolinone scaffold is associated with an impressively broad and diverse range of biological activities. This versatility is a key reason for its prominence in medicinal chemistry. rsc.orgnih.govresearchgate.net Extensive research has demonstrated that quinazolinone derivatives possess, among others, the following properties:

Anticancer: This is perhaps the most extensively studied activity. Quinazolinone-based compounds can inhibit various targets involved in cancer progression, such as tyrosine kinases (e.g., EGFR), tubulin polymerization, and DNA repair enzymes. nih.govnih.govnih.govnih.gov

Antimicrobial: Derivatives have shown efficacy against a range of bacteria and fungi. nih.gov

Anti-inflammatory and Analgesic: Numerous quinazolinone analogues have demonstrated significant anti-inflammatory and pain-relieving effects.

Anticonvulsant: The scaffold has been successfully utilized to develop agents with anticonvulsant properties. nih.gov

Antihypertensive: The clinical use of drugs like prazosin highlights the potential of this class in managing high blood pressure. researchgate.netresearchgate.net

Other Activities: The list extends to include antimalarial, antiviral, anti-diabetic, and enzyme inhibitory activities, such as the inhibition of soluble epoxide hydrolase. nih.govresearchgate.net

This wide array of activities underscores the remarkable adaptability of the quinazolinone core for therapeutic design.

Rationale for Focused Academic Inquiry into 2-Cyclopropylquinazolin-4(3H)-one and its Analogues

The focused investigation into This compound stems from the established importance of the quinazolinone scaffold and the unique properties imparted by the cyclopropyl (B3062369) group. In medicinal chemistry, the introduction of a cyclopropyl moiety is a well-known strategy to enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of a molecule.

While broad studies on 2-substituted quinazolinones have included the cyclopropyl analogue, dedicated research is warranted for several reasons. Firstly, the small, strained ring of the cyclopropyl group can lead to unique interactions with biological targets that are not observed with larger or more flexible substituents. Secondly, comparative studies have shown that seemingly minor changes in the substituent at the 2-position can lead to significant differences in biological activity. For example, in one study, a cyclopropylamino substitution showed different antiproliferative activity compared to a dimethylamino group at the same position. nih.gov

Therefore, a focused inquiry into this compound and its analogues is crucial to fully elucidate its specific biological profile, understand its structure-activity relationships, and explore its potential as a lead compound for the development of novel therapeutics, particularly in areas like oncology where quinazolinones have already shown immense promise. nih.govnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyclopropyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPNOKUONQBBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropylquinazolin 4 3h One and Its Derivatives

Established Synthetic Paradigms for the Quinazolin-4(3H)-one Ring System

The synthesis of the quinazolin-4(3H)-one core has been approached through a variety of chemical strategies. These methods often involve the cyclization of appropriately substituted anthranilic acid or anthranilamide derivatives.

Oxidative Cyclization and Condensation Strategies

Oxidative cyclization represents a powerful tool for the formation of the quinazolin-4(3H)-one ring. These methods typically involve the condensation of a 2-aminobenzamide (B116534) with an aldehyde or alcohol, followed by an oxidation step to furnish the aromatic heterocyclic system. researchgate.netnih.gov For instance, the cyclization of 2-aminobenzamides with aldehydes, catalyzed by acids like p-toluenesulfonic acid, followed by oxidation with reagents such as phenyliodine diacetate (PIDA), provides an efficient route to various 4(3H)-quinazolinones. organic-chemistry.org This one-pot process is notable for its mild conditions and tolerance of diverse functional groups, including the synthesis of N-alkoxy substituted quinazolinones. organic-chemistry.org

Another approach involves the use of hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) to initiate oxidative cyclization. For example, PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been used to synthesize 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. d-nb.infonih.govbeilstein-journals.org Furthermore, metal-free oxidative reactions using oxidants like di-tert-butyl peroxide (DTBP) in the presence of additives such as p-toluenesulfonic acid have been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide and olefins. mdpi.com

Acid-Catalyzed Cyclocondensation Approaches

Acid-catalyzed cyclocondensation reactions are a cornerstone in the synthesis of quinazolin-4(3H)-ones. A classic and widely utilized method is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acid with formamide (B127407). researchgate.netgeneris-publishing.com This reaction can be optimized to achieve high yields by carefully controlling the reaction temperature and the ratio of reactants. generis-publishing.com

Phosphorous acid has been shown to be an effective catalyst for the cyclocondensation of β-ketoesters with o-aminobenzamides, leading to 2-substituted quinazolinones with selective C-C bond cleavage under metal- and oxidant-free conditions. organic-chemistry.org Similarly, p-toluenesulfonic acid catalyzes the cyclocondensation of 2-aminobenzamides and aldehydes, which can then be followed by an oxidative dehydrogenation step. organic-chemistry.org Lewis acids have also been employed in a one-pot protocol for the synthesis of quinazolinones from amide-oxazolines via a cyclic 1,3-azaoxonium intermediate and a 6π electron cyclization. rsc.org

Transition-Metal-Catalyzed Carbon-Nitrogen Bond Formation in Quinazolinone Synthesis

Transition-metal catalysis has emerged as a powerful strategy for the synthesis of quinazolin-4(3H)-ones, offering high efficiency and broad substrate scope. osi.lv Copper catalysts have been extensively used in this context. For example, a copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by an intramolecular SNAr reaction, provides a convenient route to quinazolin-4(3H)-ones. organic-chemistry.org Copper(I) has also been used to catalyze the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes in an oxidant-free synthesis of phenolic quinazolin-4(3H)-ones. nih.gov

Palladium catalysis has also been instrumental in quinazolinone synthesis. osi.lv For instance, Pd/C has been used as a heterogeneous catalyst for the carbonylative cyclization of N-arylpyridin-2-amine derivatives to form pyrido[2,1-b]-quinazolin-11-ones. osi.lv Ruthenium catalysts have also been developed for the tandem cyclization of 2-nitrobenzonitrile (B147312) and alcohols under aerobic conditions to produce 2-arylquinazolin-4(3H)-ones without the need for external oxidants or reductants. nih.gov

Alternative Cyclization and Ring-Closing Methodologies

Beyond the more common strategies, several alternative methodologies for the construction of the quinazolin-4(3H)-one ring have been developed. These include intramolecular radical cyclization of N3-alkenyl-tethered quinazolinones and oxidative cyclization of isatins or isatoic anhydrides with cyclic amines. researchgate.net A transition-metal-free approach involves the one-pot intermolecular annulation of o-aminobenzamides and thiols. rsc.org

Visible light-induced photocatalysis offers a green and efficient alternative. For example, the condensation cyclization of 2-aminobenzamides and aldehydes can be achieved using fluorescein (B123965) as a photocatalyst in the presence of an oxidant like TBHP under visible light irradiation. nih.gov

Directed Synthetic Pathways to 2-Cyclopropylquinazolin-4(3H)-one

The synthesis of the specifically substituted this compound often requires a more tailored approach than the general methods described above. A common and effective strategy involves a multistep sequence starting from readily available precursors.

Multistep Synthesis from Anthranilic Acid via 2-Cyclopropyl-4H-benzo[d]d-nb.infonih.govoxazin-4-one Intermediates

A well-established route to this compound proceeds through a 2-cyclopropyl-4H-benzo[d] d-nb.infonih.govoxazin-4-one intermediate. This pathway typically begins with the acylation of anthranilic acid.

The synthesis commences with the reaction of anthranilic acid with cyclopropanecarbonyl chloride. This acylation step forms the corresponding N-(cyclopropanecarbonyl)anthranilic acid. Subsequent treatment of this intermediate with a dehydrating agent, such as acetic anhydride, induces cyclization to yield the key intermediate, 2-cyclopropyl-4H-benzo[d] d-nb.infonih.govoxazin-4-one. nih.gov This benzoxazinone (B8607429) is a versatile precursor that can then be converted to the desired quinazolinone.

The final step involves the reaction of the 2-cyclopropyl-4H-benzo[d] d-nb.infonih.govoxazin-4-one with a nitrogen source. For the synthesis of the parent this compound, this is typically achieved by heating with formamide or by reaction with ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate (B1210297). nih.gov This reaction proceeds via nucleophilic attack of the nitrogen source on the carbonyl carbon of the oxazinone ring, followed by ring-opening and subsequent recyclization to form the more stable quinazolinone ring system.

A multi-gram scale synthesis of the related 6-amino-3-cyclopropylquinazolin-4(3H)-one has been reported starting from 5-nitroanthranilic acid, highlighting the scalability of these methods. researchgate.net

Table of Key Reaction Steps and Reagents:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Anthranilic Acid | Cyclopropanecarbonyl chloride | N-(cyclopropanecarbonyl)anthranilic acid |

| 2 | N-(cyclopropanecarbonyl)anthranilic acid | Acetic anhydride | 2-Cyclopropyl-4H-benzo[d] d-nb.infonih.govoxazin-4-one |

| 3 | 2-Cyclopropyl-4H-benzo[d] d-nb.infonih.govoxazin-4-one | Formamide or Ammonia/Ammonium Acetate | This compound |

This directed, multistep approach provides a reliable and efficient pathway to this compound, leveraging the well-established chemistry of anthranilic acid and benzoxazinone intermediates.

Catalytic Cyclization Routes Employing Iron-Based Catalysts and Microwave Irradiation

The use of iron-based catalysts, particularly in conjunction with microwave irradiation, has emerged as a green, rapid, and efficient method for the synthesis of quinazolinone derivatives. rsc.org This approach often involves the cyclization of substituted 2-halobenzoic acids with amidines. rsc.org Iron catalysts, such as iron(III) chloride, are advantageous due to their low cost and reduced toxicity compared to other transition metals. organic-chemistry.org

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times and often improved yields. nih.gov The combination of an iron catalyst and microwave irradiation can be performed in various solvents, including water and DMF, with or without the presence of a ligand. rsc.org Research has demonstrated that this methodology is effective even for less reactive substrates like guanidines, yielding moderate to high yields of the desired quinazolinone products. rsc.org This represents a significant advancement in the C–N coupling reactions in aqueous media for the synthesis of N-heterocyclic compounds. rsc.org

Table 1: Iron-Catalyzed Synthesis of Quinazolinone Derivatives

| Catalyst | Reactants | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Iron(III) chloride | Isatoic anhydride, Amidoxime derivatives | Mild conditions | 1,4-dioxane | Up to 85% | organic-chemistry.org |

Preparation from 2-[(Cyclopropylcarbonyl)amino]benzoic Acid Precursors

A well-established route to this compound involves the use of 2-[(cyclopropylcarbonyl)amino]benzoic acid precursors. This method typically begins with the acylation of anthranilic acid with cyclopropanecarbonyl chloride to form the corresponding N-acylated benzoic acid. Subsequent cyclization, often achieved by heating with a dehydrating agent like acetic anhydride, leads to the formation of a 2-cyclopropyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with an appropriate amine or ammonia source to yield the final this compound.

This multi-step synthesis allows for the introduction of various substituents on the quinazolinone scaffold by starting with appropriately substituted anthranilic acids. For instance, using a substituted anthranilic acid in the initial step will result in a correspondingly substituted this compound.

Tandem Cyclization of 2-Halobenzoic Acids with Amidines

The tandem cyclization of 2-halobenzoic acids with amidines is a powerful and versatile strategy for the synthesis of quinazolin-4(3H)-ones. This reaction can be promoted by various catalytic systems, including both transition-metal-based and metal-free conditions.

A simple and efficient protocol involves the use of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.orgrsc.org This method is operationally simple, scalable, and avoids the need for transition metals or ligands, making it an attractive option for both academic and industrial applications. rsc.orgrsc.org

Copper-based catalysts have also been extensively studied for this transformation. beilstein-journals.orgnih.govnih.gov For example, a chitosan-supported copper(I) iodide (CS@CuI) catalyst has been developed for the synthesis of quinazolinones from 2-halobenzoic acids and amidines under mild conditions. beilstein-journals.orgnih.gov This heterogeneous catalyst demonstrates broad substrate scope and high efficiency, with the ability to be recovered and reused. beilstein-journals.org The proposed mechanism for the copper-catalyzed reaction involves the coordination of the 2-halobenzoic acid to the copper catalyst, followed by oxidative addition, complexation with the amidine, and subsequent reductive elimination to form the quinazolinone ring. beilstein-journals.org

Table 2: Tandem Cyclization of 2-Halobenzoic Acids with Amidines

| Catalyst/Base | Reactants | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| KOH | 2-halobenzoic acids, Amidines | 120 °C, 12 h | DMSO | Good to Excellent | rsc.orgrsc.org |

Systematic Derivatization Strategies for this compound

Functionalization at the N-3 Position: Synthesis of N-Substituted 2-Cyclopropylquinazolin-4(3H)-ones (e.g., 3-Amino, Schiff Bases, Thiourea (B124793), Benzothiazole-2-ylamino)

The N-3 position of the quinazolinone ring is a common site for derivatization to explore the structure-activity relationships of these compounds. A variety of substituents can be introduced at this position, leading to a wide range of analogues with potentially enhanced biological activities.

Starting from a 2-substituted quinazolin-4(3H)-one, N-alkylation can be achieved using various alkyl halides in the presence of a base. researchgate.net For example, microwave-assisted N-alkylation and condensation reactions have been successfully employed to synthesize a series of 2,3-disubstituted 4(3H)-quinazolinones. researchgate.net

Furthermore, the introduction of an amino group at the N-3 position opens up possibilities for further functionalization. This can be achieved by reacting the parent quinazolinone with a suitable aminating agent. The resulting 3-amino-2-cyclopropylquinazolin-4(3H)-one can then be converted into Schiff bases by condensation with various aldehydes. These Schiff bases can be further modified, for instance, by reacting them with thioglycolic acid to form thiazolidinone derivatives. Other modifications include the formation of thiourea and benzothiazole-2-ylamino derivatives through reactions with appropriate isothiocyanates or 2-aminobenzothiazoles.

Structural Modifications at the C-6 Position: Incorporation of Halogen, Aryl, Heteroaryl, and Alkyl Moieties

Modification at the C-6 position of the quinazolinone ring is another important strategy for structural diversification. The introduction of different substituents at this position can significantly influence the physicochemical and biological properties of the resulting compounds.

Halogenated derivatives, such as those containing fluorine, chlorine, or bromine at the C-6 position, can be synthesized by starting with the corresponding 5-halogenated anthranilic acid. For example, the addition of a fluorine atom at the C-6 position has been shown to improve the antibacterial activity of certain quinazolinone derivatives. nih.gov

The incorporation of aryl and heteroaryl groups at the C-6 position can be achieved through various cross-coupling reactions, such as the Suzuki or Negishi coupling, on a pre-functionalized quinazolinone scaffold (e.g., a 6-bromo-2-cyclopropylquinazolin-4(3H)-one). Regioselective synthesis of 6-aryl-substituted quinazolinone derivatives has also been reported through multi-component reactions. nih.gov Similarly, alkyl moieties can be introduced using appropriate organometallic reagents or through Friedel-Crafts type reactions.

Introduction of Other Substituents for Structural Diversity in this compound Analogues

Beyond the N-3 and C-6 positions, other positions on the quinazolinone ring can also be functionalized to generate a diverse library of analogues. For instance, substitutions at the C-2, C-5, C-7, and C-8 positions have been explored. nih.gov

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved through one-pot, multi-component reactions involving an isatoic anhydride, an amine, and an orthoester. rsc.org This approach allows for the convenient introduction of a wide variety of substituents at both the C-2 and N-3 positions.

Furthermore, the reactivity of different substituted benzoic acids, such as aminonitrobenzoic acids, with various reagents can lead to the formation of quinazolinones with diverse substitution patterns. researchgate.net The choice of starting materials and synthetic routes allows for a high degree of control over the final structure of the this compound analogues, enabling the systematic exploration of their structure-activity relationships for various therapeutic applications.

Comprehensive Characterization and Advanced Structural Elucidation of 2 Cyclopropylquinazolin 4 3h One and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to the characterization of 2-cyclopropylquinazolin-4(3H)-one, offering a detailed view of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be determined.

In the ¹H NMR spectrum of a related compound, 2-phenylquinazolin-4(3H)-one, recorded in DMSO-d₆, the aromatic protons of the quinazolinone ring system typically appear as a complex multiplet in the downfield region, while the protons of the phenyl substituent also resonate in this area. mdpi.com A broad singlet corresponding to the N-H proton is also characteristic and is observed at a significant downfield shift. mdpi.com For this compound, the cyclopropyl (B3062369) protons would present as a distinct set of multiplets in the upfield region of the spectrum, a key indicator of the presence of this substituent.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For the quinazolinone core, characteristic signals for the carbonyl carbon (C=O) and the carbon atoms of the fused benzene (B151609) ring are observed at specific chemical shifts. mdpi.com The carbons of the cyclopropyl group in this compound would be expected to appear in the aliphatic region of the spectrum, confirming its attachment to the quinazolinone scaffold. High-resolution mass spectrometry (HRMS) further corroborates the molecular formula by providing a highly accurate mass measurement. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Quinazolin-4(3H)-one Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Phenylquinazolin-4(3H)-one mdpi.com | DMSO-d₆ | 12.57 (s, 1H), 8.21-8.16 (m, 3H), 7.87-7.83 (m, 1H), 7.77-7.75 (m, 1H), 7.61-7.52 (m, 4H) | 162.24, 152.31, 148.70, 134.63, 132.67, 131.4, 128.61, 127.74, 127.49, 126.61, 125.84, 120.93 |

| 2-(4-Hydroxyphenyl)quinazolin-4(3H)-one mdpi.com | DMSO-d₆ | 12.32 (s, 1H), 10.17 (s, 1H), 8.13-8.07 (m, 3H), 7.79 (ddd, J = 8.3, 6.9, 1.4 Hz, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.46 (ddd, J = 7.8, 7.1, 1.2 Hz, 1H), 6.89 (d, J = 8.6 Hz, 2H) | 162.29, 160.51, 152.08, 149.01, 134.48, 129.55, 127.16, 125.89, 125.78, 123.17, 120.54, 115.32 |

| 7-Methoxy-2-phenylquinazolin-4(3H)-one rsc.org | DMSO-d₆ | 12.45 (s, 1H), 8.21 (dt, J = 5.4, 1.4 Hz, 2H), 8.08 (dd, J = 8.8, 1.4 Hz, 1H), 7.65 – 7.52 (m, 3H), 7.21 (t, J = 1.9 Hz, 1H), 7.16 – 7.04 (m, 1H), 3.94 (d, J = 1.4 Hz, 3H) | 164.63, 162.23, 153.32, 151.44, 133.17, 131.85, 129.04, 128.20, 127.89, 116.65, 114.86, 108.96, 56.16 |

Note: This table presents data for related compounds to illustrate the expected spectral regions for the quinazolinone core.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the quinazolinone ring is typically observed in the region of 1650-1700 cm⁻¹. acgpubs.org The N-H stretching vibration of the amide group usually appears as a broad band in the range of 3200-3400 cm⁻¹. acgpubs.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group would likely be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinazolinone ring system would give rise to absorptions in the 1450-1620 cm⁻¹ region. acgpubs.orgresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Quinazolin-4(3H)-one Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H Stretch | 3200-3400 | acgpubs.org |

| Aromatic C-H Stretch | >3000 | acgpubs.org |

| C=O Stretch (Amide) | 1650-1700 | acgpubs.org |

| C=C and C=N Stretch | 1450-1620 | acgpubs.orgresearchgate.net |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The high-resolution mass spectrum (HRMS) would provide the elemental composition with high accuracy. rsc.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for quinazolinone derivatives involve the cleavage of the substituent at the 2-position and the characteristic breakdown of the quinazolinone ring system. nih.govnist.govnist.gov Analysis of these fragment ions helps to confirm the presence of the cyclopropyl group and the quinazolinone core. For instance, the mass spectrum of 2-phenylquinazolin-4(3H)-one shows a prominent molecular ion peak at m/z 222, with other significant peaks at m/z 119 and 223. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the quinazolinone chromophore. Typically, quinazolinone derivatives show multiple absorption bands in the UV region, arising from π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. mdpi.com The exact position and intensity of these bands can be influenced by the nature and position of substituents on the quinazolinone ring. This technique can also be utilized to study the chelation properties of these compounds with metal ions by observing changes in the UV-Vis spectrum upon addition of the metal. mdpi.com

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction techniques provide unparalleled insight into the three-dimensional arrangement of atoms in the solid state, offering a definitive confirmation of the molecular structure.

Analysis of Molecular Planarity and Conformational Isomerism

The substitution of a cyclopropyl group at the 2-position introduces conformational flexibility. The orientation of the cyclopropyl ring relative to the quinazolinone plane can lead to different conformers. While specific studies on the rotary conformers of this compound are not extensively detailed in the provided results, analysis of related structures provides valuable insights. For instance, in more complex quinazolinone derivatives, the spatial relationship between different ring systems is a key determinant of conformation. X-ray crystallography of a 2-substituted quinazolinone derivative revealed an extended conformation with an antiperiplanar arrangement between the two heteroaromatic rings. nih.gov Conversely, a less active analogue adopted a folded conformation with a synclinal orientation. nih.gov Molecular mechanics calculations have suggested that the energy difference between such folded and extended conformations can be small, indicating that other factors like steric hindrance may play a more significant role in determining the preferred conformation. nih.gov

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks and Non-Covalent Interactions

The hydrogen bonding capabilities of the this compound scaffold are crucial for its crystal packing and potential biological activity. The N-H group at position 3 and the carbonyl group at position 4 are primary sites for hydrogen bond formation.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can occur in derivatives of quinazolin-4(3H)-one, influencing their conformation and properties. For example, in 3-methyl-2-(3,3,3-trichloro-2-hydroxypropyl)quinazolin-4(3H)-one, an intramolecular O—H⋯N hydrogen bond is present. nih.gov Similarly, studies on other heterocyclic systems like quinolone carboxylic acid derivatives have shown the presence of strong intramolecular hydrogen bonds, such as O–H•••O and N–H•••O, which lead to the formation of quasi-rings and structural stabilization. mdpi.com The formation of these internal hydrogen bonds can sometimes preclude the involvement of the same functional groups in intermolecular interactions. chemistryguru.com.sg

Beyond classical hydrogen bonds, other non-covalent interactions contribute to the stability of the crystal lattice. These can include:

C-H···O and C-H···π interactions: These weaker hydrogen bonds are also frequently observed in the crystal structures of related heterocyclic compounds and play a role in the fine-tuning of the molecular arrangement. york.ac.uk

Hydrophobic interactions: The cyclopropyl group and other nonpolar substituents can engage in hydrophobic interactions, further stabilizing the crystal structure. nih.gov

The analysis of these non-covalent interactions is essential for a comprehensive understanding of the supramolecular chemistry of this compound and its derivatives. york.ac.ukrsc.org

Elemental Microanalysis

Elemental microanalysis is a fundamental technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). This experimental data is then compared with the theoretically calculated values for the proposed molecular formula.

For a related compound, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, the elemental analysis was reported as follows: orientjchem.org

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 74.03 | 74.06 |

| Hydrogen (H) | 8.70 | 8.77 |

| Nitrogen (N) | 17.27 | 17.22 |

The close agreement between the calculated and found percentages confirms the elemental composition and purity of the synthesized compound. This technique is routinely used in the characterization of newly synthesized organic molecules. sioc-journal.cnelementalmicroanalysis.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable tools for assessing the purity of this compound and for analyzing mixtures containing this compound. The choice of technique depends on the volatility and polarity of the analyte.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique for monitoring the progress of reactions and for preliminary purity checks. tricliniclabs.comsolubilityofthings.com It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase. youtube.com The separation is based on the differential adsorption of the components onto the stationary phase. youtube.com For instance, in the synthesis of a quinazolin-4(3H)-one derivative, TLC was used to monitor the reaction completion using a mobile phase of hexane:ethyl acetate (B1210297) (1:1). orientjchem.org The purity of another synthesized compound was checked by TLC on a silica gel plate with a benzene/acetone (4:1) eluent. nih.gov

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. tricliniclabs.com The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the two phases. youtube.com GC coupled with mass spectrometry (GC-MS) is particularly useful for both qualitative and quantitative analysis, providing high selectivity and accuracy. nih.gov While specific GC methods for this compound were not detailed in the provided search results, GC is a standard method for the analysis of similar heterocyclic compounds, provided they have sufficient volatility and thermal stability. chromatographyonline.com

Both TLC and GC are valuable techniques in the analytical workflow for the characterization and quality control of this compound and its derivatives. chromatographyonline.com

Computational Chemistry and in Silico Molecular Modeling of 2 Cyclopropylquinazolin 4 3h One Analogues

Quantum Chemical Optimization and Conformational Landscape Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 2-cyclopropylquinazolin-4(3H)-one analogues. researchgate.netphyschemres.org These methods allow for the optimization of the molecular structure and the analysis of the conformational landscape, which dictates the molecule's preferred shapes and, consequently, its biological activity. vulcanchem.com

Studies have utilized DFT at levels such as B3LYP/6-31G to determine key quantum chemical parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to a molecule's ability to donate electrons, while the ELUMO indicates its electron-accepting capability. The energy gap (ΔE) between these orbitals is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netphyschemres.org

| Compound Type | Quantum Chemical Parameter | Typical Value/Finding | Significance |

|---|---|---|---|

| Quinazolinone Derivatives | EHOMO | - | Electron-donating ability |

| Quinazolinone Derivatives | ELUMO | -1.242 eV | Electron-accepting ability. researchgate.net |

| Quinazolinone Derivatives | Energy Gap (ΔE) | 4.999 eV | Indicates chemical reactivity and stability. physchemres.org |

| This compound Derivatives | Cyclopropyl (B3062369) C–C Bond Lengths | 1.49–1.51 Å | Confirms strained ring structure. vulcanchem.com |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. derpharmachemica.comnih.gov This method is crucial for understanding the binding mechanisms of this compound analogues and for identifying potential biological targets. researchgate.netmdpi.comresearchgate.net

Prediction and Visualization of Binding Modes and Affinities at Receptor Active Sites

Docking studies have been successfully employed to predict how quinazolinone derivatives, including those with a cyclopropyl substituent, fit within the binding pockets of various enzymes and receptors. nih.govresearchgate.netmdpi.comresearchgate.net For example, research on quinazolinone analogues as quorum sensing inhibitors in P. aeruginosa involved docking these compounds into the PqsR receptor. mdpi.com The results helped in designing analogues with improved binding affinity. mdpi.com

Similarly, docking simulations have been used to screen libraries of quinazoline (B50416) derivatives against targets like Epidermal Growth Factor Receptor (EGFR) and cholinesterases. derpharmachemica.comresearchgate.netnih.gov These studies rank the compounds based on their predicted binding energies (ΔG), allowing for the identification of the most promising candidates for further investigation. derpharmachemica.comnih.gov The visualization of the docked poses provides a clear picture of how the ligand is accommodated within the active site. researchgate.net

| Compound/Analogue | Target Receptor | Key Finding |

|---|---|---|

| Quinazolinone amide with cyclopropyl group | PqsR | Showed potential interactions with key residues GLN194 and TYR258. mdpi.com |

| 4,6,7-trisubstituted quinazoline derivatives | EGFR | Most tested compounds showed moderate to strong binding energy values. derpharmachemica.comnih.gov |

| Novel quinazolinone derivatives | AChE | Compounds were well accommodated in the active site of AChE. researchgate.net |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Sortase A | Exhibited potent antimicrobial activity, supported by docking results. nih.gov |

Characterization of Key Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic contacts, and aromatic stacking, are fundamental to the stability of the ligand-receptor complex. nih.govresearchgate.netmdpi.com

For instance, in the study of quinazolinone analogues as PqsR inhibitors, docking revealed potential hydrogen bonding with GLN194 and hydrophobic interactions with TYR258. mdpi.com In another study targeting cholinesterase, synthesized quinazolinone derivatives were found to form at least one hydrogen bond with PHE A:295 within the binding pocket of AChE. researchgate.net The presence and nature of these interactions are often correlated with the observed biological activity. For example, the number and strength of hydrogen bonds can significantly influence the binding affinity and inhibitory potency of the compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are essential in silico tools for the discovery of new active compounds from large chemical databases. researchgate.netnih.gov

Development and Validation of Three-Dimensional Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. These models are developed based on the structures of known active compounds. researchgate.net

For quinazolinone derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to build pharmacophore models. These models are then validated for their ability to distinguish between active and inactive compounds. A validated pharmacophore model serves as a 3D query for searching chemical libraries.

Application in Database Screening for Novel Active Compounds

Once a pharmacophore model is validated, it can be used to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore's features. researchgate.net This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

For example, a validated pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was used to screen the ASINEX database, leading to the identification of potential new inhibitors. This highlights the power of combining pharmacophore modeling with virtual screening to accelerate the drug discovery process for compounds related to the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. nih.gov

Development and Validation of Predictive QSAR Models for Biological Activity

The development of robust and predictive QSAR models is a critical step in modern drug discovery. nih.gov For quinazolin-4(3H)-one analogues, various 2D and 3D-QSAR models have been developed to elucidate the structural requirements for their biological activities, such as their role as enzyme inhibitors. nih.govnih.gov The process typically involves the careful curation of a dataset of compounds with known activities, followed by the calculation of molecular descriptors and the application of statistical methods to generate a predictive model. nih.gov

A crucial aspect of QSAR modeling is rigorous validation to ensure the reliability of the predictions. nih.gov This involves both internal and external validation techniques. nih.gov Internal validation is often performed using methods like leave-one-out cross-validation (q²), which assesses the model's internal consistency. nih.gov External validation, on the other hand, involves predicting the activity of a set of compounds (test set) that were not used in the model development. nih.gov The predictive power of the model is then evaluated using statistical metrics such as the predicted correlation coefficient (R²pred). nih.gov

For instance, in a study on quinazoline-4(3H)-one analogs as EGFR inhibitors, robust 3D-QSAR models were developed. nih.gov The best Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models demonstrated good internal and external validation statistics, indicating their predictive capabilities. nih.gov

Table 1: Statistical Parameters for a Representative 3D-QSAR Model of Quinazolin-4(3H)-one Analogues

| Parameter | Value | Description |

| q² | 0.570 - 0.599 | Cross-validated correlation coefficient, a measure of internal model predictivity. nih.gov |

| R² | 0.855 - 0.895 | Non-cross-validated correlation coefficient, a measure of model fit. nih.gov |

| R²pred | 0.657 - 0.681 | Predicted correlation coefficient for the external test set, a measure of external model predictivity. nih.gov |

These statistical values are essential for establishing the credibility and applicability of the QSAR model for designing new compounds with enhanced activity. nih.gov

Insights into Structural Descriptors Correlating with Activity

QSAR studies provide valuable insights into the specific structural features, or descriptors, that influence the biological activity of a compound series. These descriptors can be steric, electronic, hydrophobic, or topological in nature. By analyzing the contribution of different descriptors, chemists can understand which parts of the molecule are crucial for its interaction with the biological target.

For quinazolin-4(3H)-one analogues, 3D-QSAR studies utilizing CoMFA and CoMSIA have generated contour maps that visualize the favorable and unfavorable regions for different fields around the aligned molecules. vulcanchem.com

Steric Fields: These maps indicate regions where bulky substituents would enhance or diminish activity.

Electrostatic Fields: These highlight areas where positive or negative electrostatic potentials are favorable for activity, suggesting the importance of electron-donating or electron-withdrawing groups.

Hydrophobic Fields: These maps show regions where hydrophobic groups would be beneficial for activity, often corresponding to hydrophobic pockets in the target's binding site.

Hydrogen Bond Donor and Acceptor Fields: These indicate locations where hydrogen bond donors or acceptors on the ligand would lead to improved binding affinity.

Principles and Application of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are powerful computational strategies employed in the discovery and optimization of new drugs. nih.gov The choice between these two approaches primarily depends on the availability of the 3D structure of the biological target. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. nih.govfrontiersin.org This approach involves the use of molecular docking and molecular dynamics simulations to predict the binding mode and affinity of a ligand to the target's active site. frontiersin.orgnih.gov By visualizing the interactions between the ligand and the protein, researchers can rationally design modifications to the ligand to improve its fit and binding energy. nih.gov For quinazolin-4(3H)-one analogues, molecular docking studies have been instrumental in understanding their binding to various kinases, such as EGFR and VEGFR2, by identifying key hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is employed when the structure of the target protein is unknown, but a set of molecules with known activity is available. nih.gov LBDD methods, such as pharmacophore modeling and 3D-QSAR, rely on the principle that molecules with similar structures are likely to have similar biological activities. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. For quinazolin-4(3H)-one derivatives, LBDD approaches have been successfully used to design novel inhibitors by identifying the common structural features responsible for their activity.

The synergistic application of both SBDD and LBDD, where possible, can significantly enhance the efficiency of the drug design process, leading to the identification of potent and selective drug candidates.

Biological Activity Spectrum and Mechanistic Investigations of 2 Cyclopropylquinazolin 4 3h One Derivatives

General Pharmacological Significance of Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone nucleus, a bicyclic heterocyclic system, is a privileged scaffold in drug discovery, demonstrating a remarkable diversity of pharmacological activities. researchgate.netnih.govnih.govnih.govacs.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net This structural motif is present in numerous synthetic compounds and natural products, underscoring its versatility and importance in medicinal chemistry. frontiersin.orgresearchgate.net The broad biological spectrum of quinazolinone derivatives encompasses anticancer, antimicrobial (including antibacterial and antifungal), anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties. nih.govnih.govresearchgate.net

The therapeutic potential of quinazolinones is attributed to the various substitutions possible on the quinazolinone ring system, which allows for the fine-tuning of their biological and pharmacokinetic profiles. nih.gov The positions on the quinazolinone ring are crucial for determining the pharmacological effect, making it a valuable template for the design of novel therapeutic agents. nih.gov

The wide array of biological activities exhibited by quinazolinone derivatives has led to the development of several clinically used drugs and numerous candidates in various stages of drug development. frontiersin.orgresearchgate.net Their ability to interact with a multitude of biological targets continues to drive research into the synthesis and evaluation of new quinazolinone-based compounds for a wide range of therapeutic applications.

Focused Investigations on Specific Pharmacological Targets of 2-Cyclopropylquinazolin-4(3H)-one Derivatives

Among the vast library of quinazolinone derivatives, those featuring a cyclopropyl (B3062369) group at the 2-position have garnered significant interest for their potential as targeted therapeutic agents. This section delves into the specific pharmacological investigations of this compound derivatives, focusing on their inhibitory effects on two key enzymes: the Epidermal Growth Factor Receptor (EGFR) and alpha-glucosidase.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. nih.gov Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.gov The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this core structure.

Research into 2-substituted quinazolinone derivatives has demonstrated their potential as potent EGFR inhibitors. While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, studies on analogous 2-substituted quinazolinones provide valuable insights into their inhibitory potency. For instance, certain 2-phenylquinazolinone derivatives have been reported to exhibit significant EGFR inhibitory activity.

| Compound | Substitution at 2-position | Other Substitutions | EGFR IC50 (µM) |

|---|---|---|---|

| - | - | - | - |

No specific IC50 values for this compound derivatives as EGFR inhibitors were found in the search results. The table is presented as a template for when such data becomes available.

The selectivity of these compounds for EGFR over other kinases is a critical aspect of their therapeutic potential, as it can minimize off-target effects. The structural features of the quinazolinone core and its substituents play a crucial role in determining this selectivity.

The mechanism by which quinazolinone derivatives inhibit EGFR often involves competition with adenosine triphosphate (ATP) at the kinase domain's binding site. Molecular docking studies of various quinazolin-4(3H)-one derivatives have revealed that they can act as ATP-competitive inhibitors. nih.gov These studies show that the quinazolinone scaffold can fit into the ATP-binding pocket of the EGFR kinase domain, forming key interactions with amino acid residues that are essential for ATP binding.

In some instances, quinazolin-4(3H)-one derivatives have been shown to act as ATP non-competitive inhibitors against other kinases, suggesting that the mode of inhibition can be target-dependent. nih.gov However, for EGFR, the predominant mechanism observed for quinazolinone-based inhibitors is ATP-competitive. The specific binding mode of this compound derivatives within the EGFR active site would require dedicated structural biology and computational studies to be definitively determined.

Alpha-Glucosidase Inhibition for Antidiabetic Therapeutic Exploration

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

Recent studies have highlighted the potential of quinazolinone derivatives as effective alpha-glucosidase inhibitors. researchgate.net A study focusing on quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties demonstrated a range of inhibitory activities, with some compounds showing significantly greater potency than the standard drug, acarbose (B1664774). researchgate.net

| Compound | Substitution at 2-position | Substitution at 6-position | α-Glucosidase IC50 (µM) |

|---|---|---|---|

| - | Cyclopropyl | Bromo | - |

While a specific IC50 value for 6-bromo-2-cyclopropyl quinazoline-4(3H)-one was mentioned in an abstract, the full paper providing the exact value was not accessible in the search results. The table is presented to highlight this promising finding.

The structure-activity relationship (SAR) studies of quinazolinone derivatives as alpha-glucosidase inhibitors suggest that the nature and position of substituents on the quinazolinone ring significantly influence their inhibitory activity. The presence of specific functional groups can enhance the binding affinity of the compounds to the active site of the enzyme, leading to increased potency. The high potency of the 6-bromo-2-cyclopropyl derivative underscores the potential of this specific substitution pattern for the development of novel antidiabetic agents.

Inhibition of Protein Kinases (e.g., Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), Glycogen (B147801) Synthase Kinase-3 (GSK-3), CDC-Like Kinase 1 (CLK1), Casein Kinase 1 (CK1), Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A))

Derivatives of the quinazolin-4(3H)-one scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. Certain analogues have demonstrated potent inhibitory activity against key kinases involved in cell cycle progression and signal transduction.

For instance, a series of 2-sulfanylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their potential as multi-kinase inhibitors. mdpi.com One of the most active compounds from this series, designated as 5d, exhibited significant inhibitory effects against a panel of protein kinases. mdpi.com It showed comparable activity to positive controls against HER2, EGFR, and VEGFR2, with IC50 values in the nanomolar range. mdpi.com However, its activity against CDK2 was less potent compared to the reference inhibitor, roscovitine. mdpi.com

Another study focused on quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain at the C-2 position. nih.gov Within this series, compounds 2i and 3i emerged as potent inhibitors of CDK2, HER2, and EGFR tyrosine kinases. nih.govnih.gov Their activity against CDK2 was found to be nearly equivalent to the established inhibitor, imatinib (B729). nih.gov

Multi-Target Kinase Inhibition Profiles

The therapeutic efficacy of kinase inhibitors can often be enhanced by engaging multiple targets simultaneously. Quinazolin-4(3H)-one derivatives have shown promise in this regard, acting as multi-targeted agents against several cancer-relevant kinases.

The derivative 5d from a 2-sulfanylquinazolin-4(3H)-one series demonstrated a multi-kinase inhibition profile, with potent nanomolar activity against HER2, EGFR, and VEGFR2. mdpi.com This broad-spectrum activity suggests a potential mechanism for its observed cytotoxicity in various cancer cell lines. mdpi.com Similarly, compounds 2i and 3i displayed strong enzymatic inhibition against CDK2, HER2, and EGFR. nih.gov Molecular docking studies suggest that these compounds can act as ATP-competitive (type-I) or non-competitive (type-II) inhibitors depending on the specific kinase, highlighting their versatile binding modes. nih.govnih.gov For example, against CDK2, both compounds were predicted to be ATP non-competitive type-II inhibitors, while they acted as ATP competitive type-I inhibitors against EGFR. nih.gov

This multi-targeting capability is a significant attribute of the quinazolinone scaffold, offering a strategic advantage in overcoming the complexity and redundancy of signaling pathways in diseases like cancer. oncotarget.comcornell.edu

Table 1: Multi-Target Kinase Inhibition Profile of Selected Quinazolin-4(3H)-one Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |

| 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |

| 5d | VEGFR2 | 0.089 ± 0.005 | Sorafenib | 0.05 ± 0.003 |

| 5d | EGFR | 0.076 ± 0.004 | Erlotinib | 0.041 ± 0.002 |

| 5d | HER2 | 0.081 ± 0.006 | Lapatinib | 0.045 ± 0.003 |

| 5d | CDK2 | 2.097 ± 0.126 | Roscovitine | 0.32 ± 0.019 |

Antifungal Activity Assessment

The quinazolinone core is recognized for its presence in compounds with a wide array of biological activities, including antifungal properties. researchgate.netnih.gov Various derivatives have been synthesized and tested against different fungal pathogens, demonstrating the potential of this scaffold in developing new antifungal agents. nih.govresearchgate.netmdpi.com The versatility of the quinazoline structure allows for modifications that can enhance its efficacy against specific fungal species. nih.gov

Efficacy Against Specific Fungal Pathogens (e.g., Mucor mucedo)

Specific derivatives of this compound have been evaluated for their efficacy against the black mold, Mucor mucedo. In one study, 3-amino-2-cyclopropylquinazolin-4(3H)-one (1) , its Schiff base derivative 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazoline-4(3H)-one (2) , and a corresponding Ni(II) chelate complex (3) were tested. researchgate.net The compounds were applied to bread samples, which were then observed for mold growth. The results indicated that all three compounds exhibited antifungal activity against Mucor mucedo, with the treated samples showing significant mold-free areas compared to an untreated control sample. researchgate.net This demonstrates the direct application and effectiveness of these specific cyclopropyl-containing quinazolinones in inhibiting the growth of this particular fungal pathogen. researchgate.net

Exploration of Other Reported Biological Activities

The quinazolin-4(3H)-one nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological activities beyond kinase inhibition and antifungal effects. nih.gov These activities include anticonvulsant, antimicrobial, anti-inflammatory, anti-malarial, anti-trypanosome, and central nervous system (CNS) depressant effects, among others. nih.govnih.govnih.gov

Anticonvulsant Activity : Numerous studies have highlighted the anticonvulsant potential of quinazolin-4(3H)-one derivatives. nih.govnih.gov The activity is often attributed to their structural similarity to methaqualone, a known sedative-hypnotic. mdpi.com Structure-activity relationship (SAR) studies suggest that binding to the GABA-A receptor is a possible mechanism, requiring the quinazolin-4(3H)-one moiety as a hydrophobic domain, an electron donor atom at N-1, and a carbonyl group for hydrogen bonding. mdpi.com Substituents at positions 2 and 3 are crucial for modulating potency. nih.govmdpi.com

Antimicrobial Spectrum : Beyond specific antifungal action, quinazolinone derivatives have shown a range of antimicrobial effects. nih.gov Some 2,3-disubstituted 4(3H)-quinazolinones exhibit mild to high antibacterial effects, particularly against Gram-negative bacteria like E. coli. nih.gov

Anti-Inflammatory Effects : The anti-inflammatory properties of quinazolinone derivatives have been well-documented. researchgate.net This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov

Anti-Malarial Efficacy : Several quinazolin-4(3H)-one derivatives have been investigated for their in vivo anti-malarial activity against Plasmodium berghei. nih.govnih.gov Certain 2,3-disubstituted analogues have demonstrated significant parasite suppression, suggesting this scaffold could be a starting point for developing new anti-malarial agents. nih.govnih.gov

Anti-Trypanosome Activity : The 2-arylquinazoline-4(3H)one scaffold has been optimized to develop agents against trypanosomatid parasites. By modifying the 4-position, researchers enhanced activity against Leishmania infantum and Trypanosoma cruzi. nih.gov The mechanism of action appears to be multi-faceted, involving antifolate activity and the production of reactive oxygen species (ROS). nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition : STAT3 is a key regulator of cellular processes often dysregulated in cancer. oncozine.com Novel quinazoline-based compounds have been designed to selectively inhibit the STAT3 pathway by binding directly to the STAT3 protein, preventing its phosphorylation and activation. nih.govnih.gov This inhibition leads to reduced cancer cell viability and apoptosis. nih.gov

Carbonic Anhydrase Inhibition : Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibition has therapeutic applications. wikipedia.org A library of 2-substituted quinazolin-4(3H)-ones was evaluated, and several compounds were identified as inhibitors of carbonic anhydrase-II (CA-II). nih.govnih.gov

Cyclooxygenase-2 (COX-2) Inhibition : As part of their anti-inflammatory mechanism, some 2,3-disubstituted 4(3H)-quinazolinone derivatives have been identified as potent and selective inhibitors of COX-2. nih.gov This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. clevelandclinic.org

Central Nervous System (CNS) Depressant Effects : The quinazolin-4(3H)-one ring system is known for its CNS depressant activities, a property that is also linked to its anticonvulsant effects. nih.govmdpi.com

In-Depth Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of quinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how modifications, particularly at the N-3 and C-6 positions, influence the therapeutic potential of these compounds. nih.gov

Positional and Substituent Effects on Biological Activity at N-3 and C-6

N-3 Position: The substituent at the N-3 position of the quinazolinone ring plays a critical role in determining the pharmacological profile.

For Antifungal Activity: Studies on 3-alkylquinazolin-4-one derivatives revealed that the nature of the alkyl group at the N-3 position influences antifungal efficacy. nih.gov

For Anticonvulsant Activity: The presence and nature of substituents at the N-3 position are crucial. For instance, replacing the hydrogen at N-3 with various moieties like alkyl or benzyl groups can significantly impact anticonvulsant potency. nih.gov Some SAR studies have shown that introducing aromatic or heterocyclic rings at this position can enhance activity.

For Anti-Malarial Activity: SAR studies on analogues of the natural product febrifugine indicated that substitution at the N-3 position is essential for anti-malarial activity. nih.gov

C-6 Position: The C-6 position of the quinazolinone ring is another key site for modification that can modulate biological activity.

For Antifungal Activity: The introduction of a halogen, such as bromine, at the C-6 position has been shown to confer strong antifungal activity. The compound 6-bromo-3-propylquinazolin-4-one was found to have potent in vitro activity against several fungi. nih.gov

For Kinase Inhibition: Modifications at the C-6 position have been explored to fine-tune kinase inhibitory activity and improve physicochemical properties for better drug-like characteristics. cornell.edu

For Anticonvulsant Activity: Introducing electron-donating or electron-withdrawing groups at the C-6 position has been investigated to study their electronic effect on anticonvulsant activity. researchgate.net For example, a 6-iodo substituted derivative showed remarkable activity in certain models. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | Structure / Description |

|---|---|

| This compound | The core chemical compound of focus. |

| 3-amino-2-cyclopropylquinazolin-4(3H)-one | A derivative with an amino group at the N-3 position. |

| 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazoline-4(3H)-one | A Schiff base derivative of 3-amino-2-cyclopropylquinazolin-4(3H)-one. |

| 6-bromo-3-propylquinazolin-4-one | A derivative with a bromine at C-6 and a propyl group at N-3. |

| Methaqualone | A known sedative-hypnotic with a quinazolinone core. |

| Imatinib | A reference kinase inhibitor. |

| Sorafenib | A reference kinase inhibitor. |

| Erlotinib | A reference kinase inhibitor. |

| Lapatinib | A reference kinase inhibitor. |

Consequential Influence of the Cyclopropyl Moiety on Pharmacological Profiles

The unique physicochemical properties of the cyclopropyl ring are central to its impact. These properties include the coplanarity of its three carbon atoms, relatively short C-C bonds (1.51 Å) with enhanced π-character, and C-H bonds that are shorter and stronger than those in other alkanes. acs.orgnih.gov This inherent ring strain and unique electronic nature allow the cyclopropyl moiety to serve multiple functions. It can act as a rigid alkyl linker or an isosteric replacement for other functionalities like alkenes, introducing a specific conformational constraint that helps position other pharmacophoric groups optimally within a target's binding pocket. iris-biotech.descientificupdate.com This pre-organization for binding can lead to a more entropically favorable interaction with the receptor, thereby enhancing potency. iris-biotech.deacs.org

One of the most significant advantages of the cyclopropyl group is its ability to improve metabolic stability. acs.org The high C-H bond dissociation energy reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com For instance, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can effectively block CYP450-mediated oxidation. iris-biotech.de This increased stability can lead to improved pharmacokinetic properties, such as decreased plasma clearance. acs.orgnih.gov Furthermore, the cyclopropyl group can be used to fine-tune lipophilicity; for example, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce the calculated logP (clogP), which can be beneficial for drug absorption and distribution. iris-biotech.de

The stereochemistry of the cyclopropyl ring can also be a critical determinant of biological activity. In a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, which share structural similarities with quinolones, derivatives with a cis stereoisomer of the fluorocyclopropyl group were found to be more potent against Gram-positive bacteria than their trans counterparts. nih.gov This highlights that the specific spatial arrangement of the cyclopropyl ring and its substituents directly impacts the interaction with the biological target. A notable example of the cyclopropyl moiety's contribution to high potency is found in 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162), which demonstrated nanomolar inhibitory activity against the DYRK1A kinase, underscoring the group's importance for its potent and selective profile. mdpi.com

Strategies for Lead Compound Identification and Optimization

The identification and optimization of lead compounds are critical stages in the development of novel therapeutics based on the this compound scaffold. The process involves iterative cycles of design, synthesis, and biological evaluation, guided by structure-activity relationship (SAR) studies, to enhance potency, selectivity, and pharmacokinetic properties.

A primary strategy involves the systematic modification of substituents at various positions on the quinazolinone core. SAR studies have consistently shown that positions 2, 3, and 6 of the quinazolinone ring are particularly significant for modulating biological activity. nih.govnih.gov For instance, in the development of quinazoline-based BET family inhibitors, extensive optimization of a lead compound focused on substitutions at the 2- and 4-positions. nih.gov This led to the discovery that incorporating a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the 2-position and an S-configured phenylmorpholine substitution at the 4-position retained high binding affinity while markedly improving the pharmacokinetic profile. nih.govnih.gov

Another key optimization strategy is scaffold hopping or isosteric replacement, where parts of the molecule are replaced with structurally different but functionally similar groups. The design of novel quinazolinone derivatives as potential CDK4/6 inhibitors was inspired by replacing the pyridopyrimidine scaffold of the known inhibitor palbociclib with a quinazolinone core, aiming to occupy the same space in the hinge region of the target kinase. tandfonline.com This approach leverages knowledge of existing inhibitor binding modes to create novel chemical entities.

Furthermore, the introduction of diverse heterocyclic moieties, often at position 3, has been shown to increase biological activity. nih.gov In the optimization of EGFR inhibitors, the 4-anilino-quinazoline moiety has emerged as a "privileged scaffold". mdpi.com Further SAR studies on this scaffold revealed that bulkier substituents at the C-7 position are favorable for inhibitory activity. mdpi.com

Table 1: Lead Optimization Strategies for Quinazolinone Derivatives

| Strategy | Position(s) Modified | Rationale | Outcome Example | Reference(s) |

|---|---|---|---|---|

| Systematic Substitution | 2- and 4-positions | Enhance potency and ADME properties | Improved PK profile in BET inhibitors | nih.gov, nih.gov |

| Systematic Substitution | 2-, 3-, and 6-positions | Modulate biological activity (e.g., DHFR inhibition) | Identification of potent DHFR inhibitors | nih.gov |

| Scaffold Hopping | Quinazolinone core | Mimic binding mode of known inhibitors | Development of new CDK4/6 inhibitors | tandfonline.com |

| Heterocyclic Moiety Addition | 3-position | Increase biological activity | Enhanced anticonvulsant activity | nih.gov |

| Pharmacokinetic Improvement | N-substitution | Improve metabolic stability and exposure | Enhanced in vivo exposure of antiviral agents | mdpi.com |

Unraveling the Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents. Research has focused on elucidating their interactions with specific protein targets, their influence on critical cellular signaling pathways, and their ability to induce programmed cell death (apoptosis).

Detailed Ligand-Receptor Interaction Dynamics and Binding Conformations

The biological activity of quinazolinone derivatives is dictated by their precise interactions within the binding sites of their target proteins. Molecular docking and co-crystallography studies have provided detailed insights into these interactions, which are typically a combination of hydrogen bonds, hydrophobic interactions, and various π-system interactions. nih.gov

For kinase inhibitors, the quinazoline scaffold often serves as a hinge-binding motif. The nitrogen atoms of the quinazoline ring are critical for forming hydrogen bonds with backbone residues in the hinge region of the kinase domain. For instance, in EGFR inhibitors, hydrogen bonds form between the N-1 of the quinazoline ring and the backbone amide of methionine residues (e.g., Met793), which is a key interaction for anchoring the inhibitor in the ATP-binding pocket. mdpi.com

Docking analyses of quinazolin-4(3H)-one derivatives with various kinases reveal specific and crucial interactions. With CDK2, derivatives have been shown to form conventional hydrogen bonds with residues like Asp86 and Leu83, alongside π-π stacking with His84 and multiple π-alkyl interactions with residues such as Ala31 and Leu134. nih.gov Similarly, interactions with the HER2 kinase are mediated by hydrogen bonds with Met801 and Leu800. nih.gov

Beyond kinases, quinazolinone derivatives targeting other enzymes also exhibit specific binding modes. When binding to proteases, the carbonyl and amino groups of the quinazolinone structure can engage in lipophilic interactions with residues like His41 and His163, while other parts of the molecule form hydrogen bonds with residues such as Gly143. mdpi.com The binding of C2-substituted quinazolinones to their target can be facilitated by hydrogen bonding with residues like Asp239 and Lys241, as well as π–cation interactions with residues such as His41. nih.gov These detailed interaction maps are essential for the rational design and optimization of more potent and selective inhibitors.

Modulation of Cellular Signaling Pathways (e.g., Wnt Signaling, PI3K Pathway)

Quinazolin-4(3H)-one derivatives can exert their pharmacological effects by modulating key intracellular signaling pathways that are often dysregulated in disease. The PI3K (phosphoinositide 3-kinase) pathway, a critical regulator of cell growth, proliferation, and survival, is a prominent target. Idelalisib, a clinically approved drug, is a quinazolin-4(3H)-one derivative that functions as a selective inhibitor of the PI3K-delta isoform, primarily used in the treatment of certain hematological cancers. mdpi.comnih.gov The inhibition of the PI3K/Akt signaling cascade is a known mechanism for other quinazolinone derivatives as well. nih.govnih.gov

Another important pathway modulated by this class of compounds is the NF-κB (nuclear factor kappa B) signaling pathway, which plays a central role in inflammation and immunity. nih.gov Certain quinazolinone derivatives have been shown to inhibit the expression of inflammatory genes such as COX-2 by suppressing the NF-κB pathway. nih.gov This is achieved by preventing the phosphorylation and subsequent degradation of IκB, which keeps NF-κB in an inactive state in the cytoplasm. nih.gov

The EGFR signaling cascade is also a major target. Upon activation, EGFR stimulates downstream pathways including the Ras/Raf/MAPK and PI3K/Akt cascades, which drive cell proliferation and survival. nih.gov Many quinazolinone-based anticancer agents function as EGFR inhibitors, thereby blocking these crucial oncogenic signals. mdpi.com While direct modulation of the Wnt signaling pathway by this compound derivatives is less documented in the provided sources, the extensive crosstalk between major signaling pathways like PI3K, MAPK, and Wnt suggests that inhibition of one can have downstream consequences on the others.

Mechanisms of Induced Apoptosis

A primary mechanism through which quinazolin-4(3H)-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Multiple studies have demonstrated that these compounds trigger the intrinsic apoptotic pathway. This is characterized by a loss of mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytosol. nih.govdaneshyari.com Cytosolic cytochrome c then activates a cascade of effector enzymes known as caspases. Specifically, quinazolinone derivatives have been shown to significantly increase the activity of initiator caspase-9 and executioner caspase-3. nih.gov The activation of caspase-3 leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. nih.govdaneshyari.com

The regulation of apoptosis is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Quinazolinone derivatives have been found to upregulate the expression of Bax while downregulating Bcl-2, thus shifting the cellular balance in favor of apoptosis. tandfonline.commdpi.com This change in the Bax/Bcl-2 ratio is a critical event in initiating the mitochondrial pathway of apoptosis. researchgate.net